2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-3-yl)acetamide
Description
Properties
IUPAC Name |
2-[3-(2-chlorophenyl)-6-oxopyridazin-1-yl]-N-pyridin-3-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4O2/c18-14-6-2-1-5-13(14)15-7-8-17(24)22(21-15)11-16(23)20-12-4-3-9-19-10-12/h1-10H,11H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWWXHPHKWAHKOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CN=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-3-yl)acetamide typically involves the reaction of 2-chlorobenzoyl chloride with hydrazine to form 3-(2-chlorophenyl)-6-oxopyridazine. This intermediate is then reacted with pyridine-3-yl acetic acid to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as triethylamine to facilitate the process .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogenation and alkylation reactions are common, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. The pathways involved often include signal transduction mechanisms that regulate cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and chemical properties of 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-3-yl)acetamide can be contextualized through comparisons with structurally analogous pyridazinone derivatives. Key examples include:
Structural and Functional Insights
- Substituent Position : The 2-chlorophenyl group in the target compound shows stronger anti-inflammatory activity compared to 4-chlorophenyl analogs (e.g., ) due to steric and electronic effects on target binding .
- Heteroaromatic Moieties : Replacing pyridin-3-yl with naphthyl () or benzothiazole () enhances kinase inhibition but reduces aqueous solubility .
- Halogen Effects : Fluorine substitution () improves metabolic stability and bioavailability compared to chlorine, albeit with reduced electrophilic reactivity .
Biological Activity
2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-3-yl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound has the following molecular formula and weight:
| Property | Details |
|---|---|
| Molecular Formula | C17H13ClN4O2 |
| Molecular Weight | 340.8 g/mol |
| CAS Number | 1324091-26-0 |
The structure consists of a pyridazine core, a chlorophenyl substituent, and an acetamide group, which contribute to its reactivity and biological properties.
Research suggests that the compound may exert its biological effects through interactions with specific molecular targets, including enzymes and receptors. The presence of the chlorophenyl group enhances its potential for biological activity, possibly by modulating enzyme activities or receptor functions.
Anticancer Activity
Several studies have investigated the anticancer potential of this compound. For instance, it has shown promising results in inhibiting the growth of various cancer cell lines.
- Cell Lines Tested :
- A549 (human lung adenocarcinoma)
- MCF-7 (human breast adenocarcinoma)
- HT-29 (human colorectal adenocarcinoma)
In vitro assays such as the MTT assay have been employed to evaluate cytotoxicity against these cancer cell lines, demonstrating selective toxicity towards cancerous cells while sparing normal cells .
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. Preliminary results indicate that it may possess significant antibacterial properties, making it a candidate for further exploration in treating bacterial infections. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Case Studies and Research Findings
-
Study on Anticancer Activity :
- A study conducted on various derivatives of similar compounds reported that those with a pyridazine core exhibited enhanced cytotoxicity against cancer cell lines compared to their counterparts without this feature. The study highlighted the importance of structural modifications in enhancing biological activity .
-
Antimicrobial Evaluation :
- Another research effort focused on evaluating the antimicrobial efficacy of compounds related to this compound. Results indicated that certain derivatives demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting potential therapeutic applications in infectious diseases .
Q & A
Basic: What are the recommended synthetic routes and key reaction conditions for synthesizing 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-3-yl)acetamide?
The synthesis typically involves multi-step reactions, including:
- Nucleophilic substitution : Formation of the pyridazinone core via cyclization of hydrazine derivatives with diketones or ketoesters under acidic conditions (e.g., HCl or H₂SO₄ catalysis) .
- Acetamide coupling : Reaction of the pyridazinone intermediate with activated pyridin-3-amine derivatives using coupling agents like EDCI or DCC in polar aprotic solvents (e.g., DMF or acetonitrile) .
- Solvent optimization : Ethanol or acetic acid is often used to enhance solubility and yield .
Key conditions : Temperature control (60–80°C), pH monitoring, and inert atmosphere (N₂/Ar) to prevent oxidation .
Basic: What analytical techniques are critical for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., 2-chlorophenyl and pyridin-3-yl groups) and assess stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., calculated for C₁₉H₁₅ClN₄O₂: 378.09 g/mol) .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using reverse-phase C18 columns and UV detection at 254 nm .
Advanced: How can researchers optimize reaction conditions to mitigate low yields during pyridazinone core formation?
- Catalyst screening : Test Brønsted acids (e.g., p-toluenesulfonic acid) versus Lewis acids (e.g., ZnCl₂) to improve cyclization efficiency .
- Solvent polarity adjustment : Compare aprotic solvents (e.g., THF) with protic solvents (e.g., ethanol) to balance reactivity and intermediate stability .
- Real-time monitoring : Use thin-layer chromatography (TLC) or in-situ IR spectroscopy to track reaction progress and adjust stoichiometry dynamically .
Advanced: How should researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anti-inflammatory effects)?
- Dose-response profiling : Conduct IC₅₀/EC₅₀ assays across multiple cell lines (e.g., HeLa, RAW 264.7) to clarify potency thresholds .
- Target selectivity studies : Use molecular docking or surface plasmon resonance (SPR) to compare binding affinities for enzymes like COX-2 versus bacterial topoisomerases .
- Metabolite analysis : LC-MS/MS to identify active metabolites that may contribute to off-target effects .
Advanced: What strategies are effective for elucidating the compound’s mechanism of action in kinase inhibition?
- Kinase profiling panels : Screen against a library of 100+ kinases (e.g., EGFR, JAK2) using radioactive ATP-binding assays .
- X-ray crystallography : Co-crystallize the compound with target kinases (e.g., PDB deposition) to visualize binding modes and hydrogen-bonding interactions .
- Computational modeling : MD simulations to assess conformational stability of kinase-inhibitor complexes over 100-ns trajectories .
Basic: What physicochemical properties must be characterized prior to in vitro assays?
Advanced: How can structure-activity relationship (SAR) studies improve selectivity for pyridin-3-yl derivatives?
- Substituent variation : Compare 2-chlorophenyl vs. 4-fluorophenyl analogs to assess steric/electronic effects on target binding .
- Scaffold hopping : Replace pyridazinone with quinazolinone cores to evaluate bioisosteric impacts .
- Pharmacophore mapping : Generate 3D models to identify critical hydrogen-bond acceptors (e.g., pyridin-3-yl nitrogen) .
Advanced: What experimental approaches validate the compound’s stability under physiological conditions?
- Forced degradation studies : Expose to oxidative (H₂O₂), acidic (0.1M HCl), and basic (0.1M NaOH) conditions, followed by HPLC analysis .
- Plasma stability assay : Incubate with human plasma (37°C, 24h) and quantify intact compound via LC-MS .
- Light-exposure testing : ICH Q1B guidelines to assess photodegradation in UV/visible light chambers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
